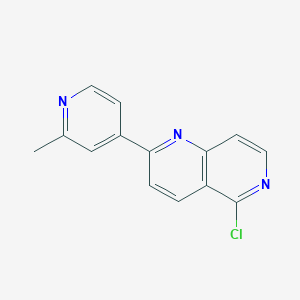
5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine is a heterocyclic compound that contains both pyridine and naphthyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine typically involves the following steps:
Coupling Reaction: The coupling of the chlorinated naphthyridine with 2-methylpyridine.
Common reagents used in these reactions include halogenating agents like thionyl chloride or phosphorus pentachloride, and coupling agents such as palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
2-Chloro-1,6-naphthyridine: Lacks the pyridine ring, making it less versatile in certain applications.
2-Methyl-4-pyridyl-1,6-naphthyridine:
Uniqueness
5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine is unique due to the presence of both the chlorine atom and the 2-methylpyridine moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C14H10ClN3 |
|---|---|
分子量 |
255.70 g/mol |
IUPAC名 |
5-chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine |
InChI |
InChI=1S/C14H10ClN3/c1-9-8-10(4-6-16-9)12-3-2-11-13(18-12)5-7-17-14(11)15/h2-8H,1H3 |
InChIキー |
ZVOXGGHFWNWGQL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)C2=NC3=C(C=C2)C(=NC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


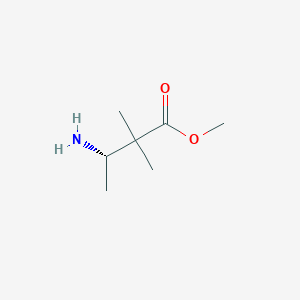
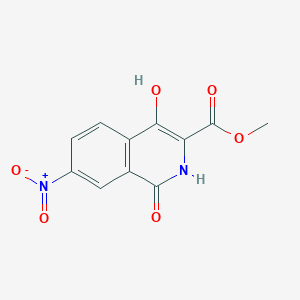
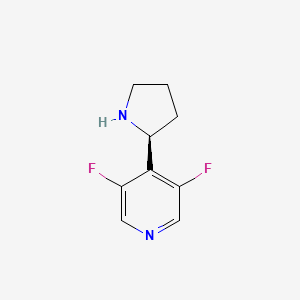
![(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052933.png)
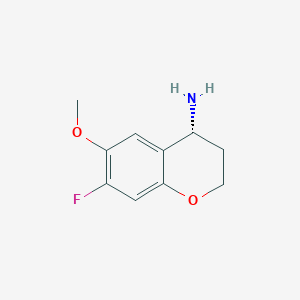
![(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052943.png)
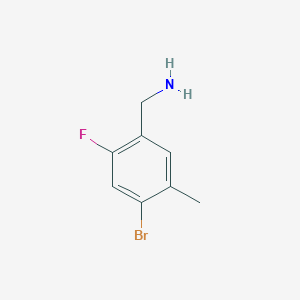
![4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one](/img/structure/B13052950.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(1Z,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B13052955.png)
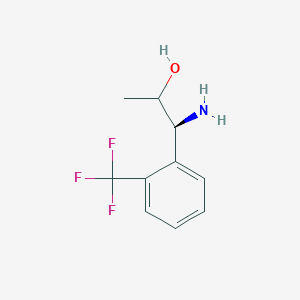
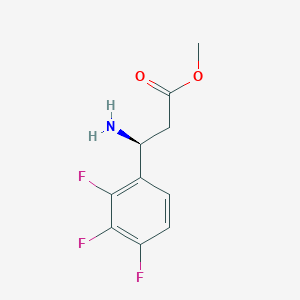
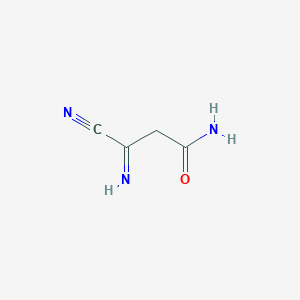
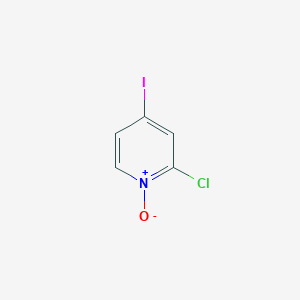
![2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13052975.png)
